2-chloro-N-(3-isopropylphenyl)acetamide
Overview
Description
2-chloro-N-(3-isopropylphenyl)acetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-isopropylphenyl)acetamide consists of a chloroacetamide group attached to an isopropylphenyl group . The exact structure can be visualized using chemical structure imaging tools .Physical And Chemical Properties Analysis
2-chloro-N-(3-isopropylphenyl)acetamide is a solid at room temperature . Its molecular weight is 211.69 .Scientific Research Applications
Proteomics Research
“2-chloro-N-(3-isopropylphenyl)acetamide” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomics applications, such as protein identification, protein-protein interaction studies, and the study of post-translational modifications.
Synthesis of Derivatives
This compound can be used in the synthesis of its derivatives . For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . These derivatives can have different properties and potential applications, expanding the utility of the original compound.
Anti-inflammatory Activity
Some derivatives of “2-chloro-N-(3-isopropylphenyl)acetamide” have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Analgesic Activity
In addition to their anti-inflammatory effects, some derivatives of this compound also display analgesic (pain-relieving) activity . This suggests that they could be used in the development of new analgesic medications.
Pharmacological Research
The compound and its derivatives are subjects of ongoing pharmacological research . Researchers are interested in their potential therapeutic effects and their mechanisms of action. This research could lead to the development of new drugs and therapies.
Industrial Organic Chemistry
“2-chloro-N-(3-isopropylphenyl)acetamide” is also relevant in the field of industrial organic chemistry . It can be used in the synthesis of various organic compounds, contributing to the development of new materials and chemical products.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(3-isopropylphenyl)acetamide are currently unknown. This compound is a specialty product used in proteomics research
Mode of Action
It’s known that the compound has potential biological activity and applications, but the specifics of its interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways, but this is speculative and requires further investigation.
Result of Action
Its potential biological activity suggests it may have significant effects
properties
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVQJCHGHPBTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-isopropylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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